2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol

Bioequivalence Pharmacokinetics LC-MS/MS

2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol, commonly referred to as Desglymidodrine-d6 or ST 1059-d6, is a stable-isotope labeled analog of desglymidodrine, the active metabolite of the prodrug midodrine. This compound is a member of the dimethoxybenzene class and functions as a selective α1-adrenoceptor agonist.

Molecular Formula C10H15NO3
Molecular Weight 203.27 g/mol
Cat. No. B12421312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol
Molecular FormulaC10H15NO3
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(CN)O
InChIInChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/i1D3,2D3
InChIKeyVFRCNXKYZVQYLX-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desglymidodrine-d6 (ST 1059-d6) – Deuterated Internal Standard for Midodrine Bioanalysis


2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol, commonly referred to as Desglymidodrine-d6 or ST 1059-d6, is a stable-isotope labeled analog of desglymidodrine, the active metabolite of the prodrug midodrine [1]. This compound is a member of the dimethoxybenzene class and functions as a selective α1-adrenoceptor agonist . Its primary application is as a deuterated internal standard (IS) for the precise quantification of desglymidodrine in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS), particularly in pharmacokinetic and bioequivalence studies [2].

Workflow: LC–MS/MS bioanalytical method for desglymidodrine quantification
Selection: Deuterated co-eluting internal standard (+6 Da)
Use context: Matrix‑effect correction & analyte recovery tracking in research matrices

Why Unlabeled or Differently Labeled Analogs Cannot Substitute Desglymidodrine-d6 in Validated Assays


Generic substitution in quantitative bioanalysis is scientifically invalid because the analytical method's specificity, sensitivity, and matrix effect robustness are directly tied to the physicochemical properties of the internal standard. Using the unlabeled compound (desglymidodrine) or a non-deuterated analog (e.g., caffeine) as an internal standard leads to significant differences in extraction recovery, ionization efficiency, and chromatographic behavior, which cannot be corrected for without re-validating the entire method [1]. A deuterated internal standard co-elutes with the analyte, compensating for ion suppression or enhancement, whereas a non-deuterated standard can exhibit differential matrix effects, compromising accuracy and precision [2]. The specific deuterium labeling pattern (d6) on desglymidodrine ensures a minimum +6 Da mass shift, virtually eliminating isotopic cross-talk during selected reaction monitoring .

Unlabeled Desglymidodrine (unlabeled) does not co‑correct for ion‑suppression; differential recovery may shift quantification.
Non‑deuterated Caffeine or other structural analogs exhibit different chromatographic retention and matrix factor, preventing matched elution.
Smaller label A +3 Da label risks isotopic cross‑talk from analyte M+1/M+2; +6 Da minimizes overlap while maintaining co‑elution.

Quantitative Differentiation of Desglymidodrine-d6: Evidence for Superior Analytical Performance


Superior Assay Sensitivity Using Desglymidodrine-d6 as Internal Standard in UPLC-MS/MS

A validated UPLC-MS/MS method utilizing Desglymidodrine-d6 and Midodrine-d6 as deuterated internal standards achieved a lower limit of quantification (LLOQ) of 0.050 ng/mL for desglymidodrine in human plasma [1]. This represents a 6-fold improvement in sensitivity compared to a method using the non-deuterated internal standard caffeine, which reported an LLOQ of 0.3 ng/mL for the same analyte in human plasma [2]. The use of a co-eluting deuterated analog minimizes differential matrix effects, enabling more reliable quantification at lower concentrations.

LLOQ comparison
Cross‑study comparable
0.050 ng/mL (deuterated IS) vs 0.3 ng/mL (caffeine IS) in human plasma
Supports lower quantification limit in matrix assay
SPE extraction; Patel 2016 vs Narenderan 2019 conditions
Bioequivalence Pharmacokinetics LC-MS/MS

Enhanced Assay Precision with Deuterated Internal Standard Desglymidodrine-d6

The method employing Desglymidodrine-d6 and Midodrine-d6 as internal standards demonstrated intra-batch and inter-batch precision (%CV) of less than 4.0% across all quality control levels [1]. This is notably lower (tighter) than the precision data typically reported for non-deuterated internal standard methods, where %CV values are often higher due to uncorrected matrix effects and extraction variability [2]. The mean relative recovery for the deuterated IS method was ≥96% [1].

Precision (%CV)
Cross‑study context
Reported precision within bioanalytical validation guidelines
≥96 % mean recovery; 100 µL plasma, SPE
Pharmacopeial traceability
Head‑to‑head comparison
USP/EP reference standard (Midodrine Related Compound A‑d6) vs non‑compendial caffeine IS
Supports method validation documentation context
Caffeine lacks monograph traceability for midodrine
+6 Da mass shift
Class‑level inference
Defined +6 Da shift eliminates M+1/M+2 isotopic overlap for this molecular weight
Selectivity feature for SRM assays
ESI+ mode; +3 Da would risk >0.1 % cross‑talk
Bioanalytical Method Validation Quality Control Precision

Pharmacopeial Traceability and Regulatory Compliance for ANDA/NDA Submissions

The unlabeled analog, Desglymidodrine (ST-1059), is an official USP Reference Standard ('Midodrine Related Compound A') . The deuterated form, Desglymidodrine-d6, is offered as a fully characterized chemical compound for use as a reference standard in compliance with regulatory guidelines, providing direct traceability to pharmacopeial standards (USP or EP) . This traceability is explicitly not a property of other in-class alternatives like caffeine used as internal standards in some published methods [1].

Pharmacopeial traceability
Head‑to‑head comparison
USP/EP reference standard (Midodrine Related Compound A‑d6) vs non‑compendial caffeine IS
Supports method validation documentation context
Caffeine lacks monograph traceability for midodrine
Reference Standard Pharmacopeia ANDANDA

Minimal Isotopic Interference Through Defined +6 Da Mass Shift

Desglymidodrine-d6 features six deuterium atoms on the two methoxy groups, resulting in a molecular ion shift of +6 Da relative to the unlabeled analyte . This mass difference is the established sweet spot for minimizing isotopic cross-talk in selected reaction monitoring (SRM) on triple quadrupole instruments without veering into a significantly different chromatographic retention time [1]. A smaller mass shift (e.g., +3 Da from a smaller deuterium label) increases the risk of overlap between the first isotopic peak of the analyte and the monoisotopic peak of the IS, while a much larger shift risks chromatographic separation.

+6 Da mass shift
Class‑level inference
Defined +6 Da shift eliminates M+1/M+2 isotopic overlap for this molecular weight
Selectivity feature for SRM assays
ESI+ mode; +3 Da would risk >0.1 % cross‑talk
Isotopic Purity MRM Cross-Talk

Procurement-Driven Application Scenarios for Desglymidodrine-d6


Clinical Bioequivalence Study Support for Generic Midodrine Formulations

For laboratories conducting bioequivalence studies on midodrine hydrochloride tablets, procurement of Desglymidodrine-d6 is necessary to meet USFDA and EMA requirements for method sensitivity and precision. The Patel et al. (2016) method demonstrated that a deuterated internal standard is essential to achieve the required LLOQ of 0.050 ng/mL and intra-batch precision of <4.0% CV [1]. This ensures reliable quantification of the active metabolite over a 24-hour pharmacokinetic profile, supporting successful ANDA submissions.

Therapeutic Drug Monitoring (TDM) of Midodrine in Ascitic and Hypotensive Patients

In clinical settings requiring individualized midodrine dosing (e.g., in hepatorenal syndrome or intradialytic hypotension), a validated UPLC-MS/MS assay using Desglymidodrine-d6 provides the necessary specificity and matrix effect robustness to accurately quantify desglymidodrine in plasma from complex patient populations. The absence of matrix interference, as demonstrated by post-column infusion experiments, is a critical performance attribute of the deuterated IS method [1].

GMP/QC Lot Release Testing and Stability Studies for Midodrine Drug Products

As a USP-recognized reference standard ('Midodrine Related Compound A-d6'), this deuterated compound is the definitive choice for impurity profiling, assay, and stability-indicating method development in a quality control laboratory. Its use guarantees direct traceability to the pharmacopeial monograph, a requirement for regulatory compliance in commercial manufacturing environments .

Metabolomic and In Vitro Drug Metabolism Studies Involving Midodrine

Researchers investigating the metabolic fate of midodrine in hepatocyte or microsomal incubations can leverage the unique +6 Da mass shift of Desglymidodrine-d6 to simultaneously quantify the prodrug and its active metabolite while generating clear, interference-free chromatograms. This capability is superior to using non-deuterated IS, which would be subject to the same metabolic turnover and could confound quantitative results [2].

Application
Selection Property
Validation Focus
Human plasma bioanalysis for PK research
Co‑eluting deuterated IS
LLOQ and matrix‑effect evaluation
PK profiling in complex biological matrices
Deuterated analog with matched recovery
Precision and accuracy across QC levels
Pharmaceutical impurity profiling method
Pharmacopeial traceability (USP/EP)
Method validation documentation context
In vitro metabolism and metabolite profiling
+6 Da mass shift for interference‑free SRM
Chromatographic selectivity and isotopic purity
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